The most direct method found comes from a 2025 study, which describes the formation of anilinium triflate salts as the initial products in an iron-catalyzed site-selective aromatic C–H amination reaction [1].
The proposed reaction pathway is as follows [1]:
Synthesis workflow for this compound via iron-catalyzed C–H amination.
Here is a summary of the optimized reaction conditions and procedure based on the study [1]:
| Reaction Component | Specific Details & Notes |
|---|---|
| Catalyst | Iron(II) acetate (Fe(OAc)₂) |
| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| Temperature | Not explicitly stated (optimized at "lower temperature" vs. room temperature) |
| Key Reagent | NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf (serves as the source of the N-alkyl group and the triflate anion) |
| Atmosphere | Reaction is largely insensitive to air or oxygen [1] |
| Work-up | The this compound product is formed directly in the reaction mixture and can be isolated after the reaction is complete. |
While explicit solubility values in common solvents are not listed in the searched literature, the contexts in which anilinium triflate is used provide clues about its behavior.
| Property | Description & Context |
|---|---|
| General Handling | Handled under anhydrous conditions and inert atmosphere (e.g., nitrogen or glovebox) for synthetic chemistry [1]. |
| Role in Reactions | Acts as a Brønsted acid in catalytic reactions, such as in nitrogen fixation [2]. |
| Thermal Stability | Related trimethylanilinium salts are stable in the solid state up to at least 165 °C [3]. |
Given the lack of direct data, the following protocol outlines a standard method for determining solubility, which is crucial for application development.
Experimental workflow for determining this compound solubility via gravimetric and shake-flask methods.
Two reliable methods can be employed:
Solubility = (Mass of solute) / (Volume of solution). For instrumental methods, use the measured concentration directly.
The 2024 study characterizes two ionic compounds [1]:
Compound 1: N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate ([C10H14NH2+][CF3O3S-])
Compound 2: N-Isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate ([C13H20N+][CF3O3S-])
For both compounds, the functional groups attached to the nitrogen atom are nearly perpendicular to the central trimethylphenyl ring [1].
The core quantitative data on intermolecular interactions and geometry is summarized in the following tables for easy comparison.
Table 1: Quantitative Metrics of π-π Stacking Interactions
This table compares the geometry of the aromatic ring interactions in the two compounds against mesitylene (1,3,5-trimethylbenzene) for context [1].
| Compound / Molecule | Centroid-Centroid Distance (Å) | Interplanar Spacing (Å) | Slippage (Å) |
|---|---|---|---|
| N,2,4,6-Tetramethylanilinium (1) | 3.9129 (8) | 3.5156 (5) | 1.718 |
| N-Isopropylidene-N,2,4,6-tetramethylanilinium (2) | 4.8937 (8) | 3.3646 (5) | 3.553 |
| 1,3,5-Trimethylbenzene | 4.6343 (9) | 3.0727 (5) | 2.850 |
Table 2: Dominant Intermolecular Forces
This table outlines the primary non-covalent interactions that stabilize each crystal structure [1].
| Compound | Primary Strong Interactions | Secondary / Weaker Interactions |
|---|---|---|
| 1 | Strong N-H···O hydrogen bonds forming 1D chains. | Parallel-displaced π-π stacking (see Table 1). |
| 2 | Highly slipped π-π stacking (see Table 1). | A series of weaker C-H···O hydrogen bonds. |
Other notes from the study:
The synthesis and analysis methods from the 2024 study provide a reliable experimental foundation.
Synthesis Methodologies
N-isopropylidene-2,4,6-trimethylaniline.Characterization and Analysis
N,N,N-trimethylanilinium salts) provides important context for handling. Thermal degradation studies (TGA) showed that while these salts are generally stable at room temperature, electron-poor aryl groups can make them more susceptible to thermal degradation in solution and solid states, following a retro-Menshutkin pathway to release methyl iodide and the parent aniline [2]. This is a critical factor for drug development professionals to consider in experimental planning and reagent storage.The core principle demonstrated by the data is that a change in the cation's structure directly dictates the dominant intermolecular interactions, which in turn define the crystal packing motif. The following diagram illustrates this logical relationship.
Logical workflow showing how cation structure dictates crystal packing in anilinium triflates.
The most pertinent data comes from a 2024 single-crystal X-ray diffraction study of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate [1]. The following table summarizes the key quantitative data on its hydrogen bonding and other intermolecular interactions.
| Interaction Type | Description | Key Metric | Value |
|---|---|---|---|
| Classical Hydrogen Bonding | N—H···O bonds between ammonium group and triflate anions | N—H···O Geometry | Strong, forming 1D chains [1] |
| π–π Stacking | Interaction between parallel-displaced benzene rings of cations | Centroid-Centroid Distance | 3.9129 (8) Å [1] |
| Interplanar Spacing | 3.5156 (5) Å [1] | ||
| Ring Slippage | 1.718 Å [1] | ||
| Weak C—H···O/F Interactions | Much less pronounced than in related iminium salt structures | C···O Distances | Indicated as not significant [1] |
| Fluorine Involvement | Triflate CF₃ group | Directional Interactions | Not involved in strong directional interactions [1] |
The supramolecular structure is primarily built through strong N—H···O hydrogen bonds, which link the cations and anions into a one-dimensional chain. The packing is further stabilized by π–π stacking interactions between the aromatic rings of the cations, which form dimers with a parallel-displaced geometry [1].
The diagram below illustrates how these interactions assemble into a one-dimensional chain structure.
Supramolecular assembly driven by N—H···O hydrogen bonds and π-π interactions.
The following methodology from the research paper can be used to reproduce the compound and its crystals for analysis [1].
1. Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate (1)
2. Single-Crystal Growth and Analysis
While not explicitly detailed for this specific compound in the search results, the following general protocol, commonly used in conjunction with crystallographic studies, can provide deeper insight into the hydrogen bonding.
1. Geometry Optimization & Energy Calculation
2. Interaction Energy Analysis
3. Electrostatic Potential (ESP) Mapping
Proton-coupled electron transfer (PCET) is a fundamental mechanism in chemical and biological processes where the transfer of an electron and a proton are coupled. This coupling can lower the kinetic barriers for redox reactions, enabling transformations that are otherwise challenging. Anilinium triflate ([PhNH₃][OTf]) has emerged as a versatile reagent in PCET, functioning not merely as an acid but as a combined source of protons and electrons (a hydrogen atom donor) or as a mediator in catalytic cycles [1]. Its utility stems from a favorable combination of acidity (pKa) and effective bond dissociation enthalpy (BDE), making it particularly effective in driving reductive catalysis and radical-based transformations under milder conditions [1]. These Application Notes provide a consolidated overview of its mechanisms and detailed protocols for its application in synthetic chemistry.
The following table summarizes the core PCET functions of this compound as identified in recent literature.
Table 1: Key PCET Functions of this compound
| PCET Function | Chemical System | Role of this compound | Key Outcome |
|---|---|---|---|
| Stoichiometric PCET Reagent [1] | Fe-catalyzed N₂ to NH₃ conversion (P3BFe+ catalyst, Cp*₂Co reductant) | Serves as a combined source of protons and electrons (H• equivalent). | Enables catalytic nitrogen fixation with high efficiency (up to 72%) and turnover number (84) under milder conditions. |
| Mediator of Metal-Ligand Cooperation [2] [3] | Ta(V) aniline complex with a redox-active NNN pincer ligand | The aniline substrate (precursor to anilinium) undergoes coordination-induced bond weakening. The ligand, not the metal, is oxidized via PCET. | Enables a two-fold hydrogen atom abstraction, forming a terminal imido complex without changing the metal oxidation state. |
| Precursor to Aminium Radical Cations [4] | Zn(II)-catalyzed hydroamination of alkenes | Single-electron oxidation of primary aromatic amines (aniline derivatives) generates aminium radical cations. | Facilitates anti-Markovnikov selective radical hydroamination of electron-deficient alkenes without photochemical activation. |
This protocol outlines the use of this compound to drive the catalytic reduction of N₂ to NH₃ by an iron complex, achieving high efficiency at a reduced thermodynamic driving force [1].
Materials:
Procedure:
Notes:
The workflow for this protocol is illustrated below.
This protocol describes a method for site-selective aromatic C–H amination to synthesize deuterated anilines, a process relevant for improving the metabolic stability of pharmaceuticals. The mechanism is proposed to involve an iron-aminyl radical intermediate that engages in a form of PCET [5].
Materials:
Procedure:
Notes:
The efficacy of this compound in PCET is rooted in its thermodynamic properties. The table below provides key parameters that make it a suitable PCET reagent.
Table 2: Thermodynamic and Experimental Parameters for PCET Reactions
| Parameter | System 1: N₂ Reduction [1] | System 2: C–H Amination [5] |
|---|---|---|
| Reagent Role | Combined electron/proton source (H• donor) | Precursor to an iron-aminyl radical intermediate |
| Key Advantage | Higher effective BDE enables PCET pathway vs. separate ET/PT | Attenuated deprotonation via kinetic isotope effect (KIE) |
| Critical Parameter | pKa of [PhNH₃]⁺; E⁰ of Cp*₂Co reductant | Solvent polarity (HFIP optimal) |
| Temperature | -78 °C | Room Temperature |
| Turnover Number/ Yield | 84 ± 8 | 62-85% (substrate-dependent) |
This compound has proven to be a highly effective reagent for enabling PCET reactions across diverse catalytic systems. Its utility ranges from driving the challenging reduction of N₂ to NH₃ with high efficiency under mild conditions to facilitating the synthesis of metabolically stable deuterated pharmaceuticals via radical amination mechanisms. The provided protocols and data offer researchers a foundation to utilize this versatile reagent in developing novel synthetic methodologies and catalytic cycles.
The functionalization of small, inert molecules like dinitrogen (N₂) is a significant challenge in synthetic chemistry. A key obstacle in the catalytic nitrogen reduction reaction (N₂RR) is achieving high selectivity for ammonia production over the thermodynamically competitive hydrogen evolution reaction (HER) [1].
This application note describes the use of anilinium triflate as a critical component in a catalytic system that addresses this challenge. It acts as a proton source in conjunction with decamethylcobaltocene (Cp2Co), which serves as the electron donor. Research indicates that the interaction between the acid and the metallocene generates a potent proton-coupled electron transfer (PCET) donor, Cp(η⁴-C5Me5H)Co⁺, which is crucial for the formation of N-H bonds during the catalytic cycle [1]. The efficiency of this process is highly dependent on the acid strength of the anilinium ion used [1].
The following protocol is adapted from studies on the tris(phosphine)borane iron(I) catalyst (P₃BFe⁺) system [1].
The choice of this compound is critical. The acid's pKa directly influences the reaction's selectivity for N₂RR over HER. The following table summarizes quantitative data on the effect of this compound pKa on catalytic efficiency [1].
Table 1: Effect of this compound pKa on N₂RR Selectivity
| This compound Acid | pKa (in THF) | Equivalents of NH₃ per Fe | % Yield of NH₃ per Electron |
|---|---|---|---|
| [4-OMePhNH₃][OTf] | 8.8 | 0.04 ± 0.01 | 0.2 ± 0.1 |
| [PhNH₃][OTf] | 7.8 | 7.3 ± 0.1 | 40.4 ± 0.5 |
| [2,6-MePhNH₃][OTf] | 6.8 | 8.6 ± 0.7 | 47.5 ± 4.0 |
| [2-ClPhNH₃][OTf] | 5.8 | 4.7 ± 0.2 | 26.2 ± 1.0 |
Key Insight: The data shows a strong "volcano plot" relationship. Efficiency increases as pKa decreases from 8.8 to 6.8, but then declines with further increases in acidity (pKa 5.8). This is attributed to the optimal balance being achieving efficient protonation of the metallocene without causing unproductive decomposition of other catalytic intermediates [1].
The proposed mechanism involves a synergistic partnership between the this compound and the metallocene reductant. The graphical workflow below illustrates the key stages of this catalytic cycle and the role of this compound.
Diagram: Proposed Catalytic Workflow for N₂ Reduction. The cycle illustrates how this compound protonates the metallocene reductant (Cp*₂Co) to generate a potent PCET donor. This species delivers hydrogen atoms to the iron-bound N₂ substrate, facilitating N-H bond formation while the catalyst is regenerated [1].
N,N,N-Trimethylanilinium triflates are a class of trialkylammonium salts that exhibit unique dual reactivity, serving as precursors for both aryl (Ar) and methyl (Me) transfer in synthetic chemistry [1]. This dichotomy makes them particularly valuable in drug development, where the installation of a methyl group (the "magic methyl" effect) can significantly alter a molecule's solubility, potency, and metabolic stability [1].
Their application as electrophilic methylating reagents offers a safer alternative to highly toxic and volatile methyl halides. Furthermore, the triflate anion (OTf⁻) is a superior leaving group compared to mesylate or tosylate due to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the salt's reactivity in substitution and metal-catalyzed cross-coupling reactions [1] [2].
Understanding the stability and degradation behavior of these salts is crucial for their safe storage and effective application.
The following table summarizes stability data for various N,N,N-Trimethylanilinium salts, which provides insight into the behavior of the triflate analogues [1].
| Salt ID | Aryl Substituent | Anion (X⁻) | Onset Degradation Temp. in Solid State (°C) | Relative Degradation Rate in DMSO-d6 (20 min) |
|---|---|---|---|---|
| 1a | H | I | >165 | 1.0 (baseline) |
| 1c | H | Cl | >165 | ~0.3 |
| 3a | 4-CHO | I | ~165 | ~2.8 |
| 4a | 4-Bz | I | ~165 | ~2.5 |
| 7a | 4-Br | I | >165 | ~1.5 |
| 12a | 4-Me | I | >165 | ~0.6 |
Degradation Pathway: The primary thermal degradation pathway, confirmed by ¹H NMR kinetics and Thermal Volumetric Analysis (TVA), is a retro-Menshutkin reaction, yielding methyl iodide (or methyl triflate analogue) and the parent dialkylaniline [1].
Stability Insights:
The dual reactivity of anilinium triflates enables diverse synthetic methodologies. Below are detailed protocols for methylation and cross-coupling.
This protocol leverages the in situ generation of an electrophilic methylating agent from the anilinium salt [1].
Workflow Diagram:
Detailed Procedure:
Notes: The reaction is believed to proceed via the degradation of the anilinium salt to generate methyl triflate, which acts as the active methylating agent [1].
This protocol highlights the use of anilinium triflates as electrophilic aryl coupling partners [1].
Workflow Diagram:
Detailed Procedure:
Mechanistic Note: For iodide salts, the pathway involves initial thermal degradation to release methyl iodide and the aryl amine. The amine is then oxidized in situ to an aryl iodide, which enters the standard catalytic cycle. The use of a triflate salt may favor a more direct pathway, avoiding this degradation and simplifying the reaction profile [1].
Solvation Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, including the SN2 degradation and the transition states for methyl/aryl transfer. However, it is important to note that accurately modeling reactions in which the bulk solvent medium undergoes significant changes (e.g., from polar aprotic to a mixture with water in cross-coupling) remains a challenge for current solvation models [1].
This compound salts are versatile reagents whose application can be optimized by understanding their structure-property relationships. The triflate anion provides enhanced stability in solution compared to halide salts, making them particularly valuable for complex synthetic sequences. Their dual reactivity enables strategic choices in methylation and cross-coupling, supporting innovative routes in pharmaceutical and fine chemical synthesis.
This protocol describes an efficient, metal-free, intermolecular hydroamination of alkenes using triflic acid (TfOH) as a catalyst and Fmoc-NH₂ as an ammonia surrogate to access primary amines, which are crucial scaffolds in pharmaceutical compounds [1].
Reaction Summary: The reaction proceeds via Markovnikov addition, where the nitrogen atom from Fmoc-NH₂ adds to the more substituted carbon of the alkene, providing the branched alkylamine product. A key advantage is the use of the Fmoc protecting group, which is both acid-tolerant and readily removable under mild basic conditions to unveil the primary amine [1].
The following table summarizes key data from the reaction optimization study, highlighting the critical parameters for achieving high yield [1].
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Styrene Equiv. | Catalyst Loading (mol%) | Yield of 3a (%) |
|---|---|---|---|---|---|---|
| 2 | TfOH | Toluene | 60 | 1 | 5 | 35 |
| 7 | TfOH | CHCl₃ | 60 | 1 | 5 | 47 |
| 12 | (CF₃SO₂)₂NH | CHCl₃ | 60 | 1 | 5 | 29 |
| 13 | TfOH | CHCl₃ | 60 | 3 | 5 | 63 |
| 16 (Optimal) | TfOH | CHCl₃ | 60 | 3 | 10 | 91 |
Title: Intermolecular Hydroamination of Styrene with Fmoc-NH₂ [1]
Materials:
Procedure:
The following diagram illustrates the logical sequence and components of the experimental workflow.
Anilinium triflate serves as a versatile proton source in electrocatalytic reactions, prized for its optimal acidity (pKa ≈ 10.6 in MeCN) and solubility in organic electrolytes. Its selective protonation capability helps suppress the competing hydrogen evolution reaction (HER), enabling targeted transformations like nitrogen reduction (N₂RR) and CO₂ reduction. [1] [2] The following table summarizes its key properties and experimental parameters:
| Aspect | Details and Values |
|---|---|
| Chemical Identity | This compound (also denoted [Ph₂NH₂][OTf] or [PhNH₃][OTf]) [1] [3] |
| Acidity (pKa) | 10.6 in acetonitrile (MeCN) [2] |
| Role | Proton donor (Brønsted acid) in non-aqueous electrolysis [1] [2] |
| Key Feature | Metastable reduced intermediate on electrode surfaces; selective protonation to favor desired products over H₂ [1] [3] |
| Typical Concentrations | 50 mM to 0.1 M (e.g., 50 mM in Et₂O for N₂RR; 0.1 M in MeCN for HER studies) [1] [3] |
| Applied Potentials | -2.1 V to -2.3 V vs. Fc⁰/⁺ (e.g., -2.1 V for N₂RR with Fe catalyst; -2.3 V for stoichiometric NH₃ generation) [1] |
This protocol outlines the setup and execution of a controlled potential electrolysis experiment using this compound as the proton source, based on procedures for electrocatalytic nitrogen reduction [1].
The experimental workflow for this protocol can be visualized as follows:
The high selectivity of this compound stems from its unique proton-coupled electron transfer (PCET) behavior, which helps bypass highly reducing intermediates that would favor HER [1]. The reduced anilinium species forms a metastable surface intermediate on the electrode (e.g., Pt), which can decompose to produce H₂ [3]. Proper catalyst design leverages this PCET mechanism to direct protons toward the desired substrate (N₂ or CO₂).
The following diagram illustrates the key pathways and competition during electrolysis:
Acid Strength and Catalyst Matching: The pKa of this compound (10.6) is a key asset. Stronger acids can lead to unproductive, indiscriminate proton transfer and catalyst degradation. For instance, in CO₂ reduction with Fe-porphyrins, strong acids cause a shift from CO production to dominant H₂ evolution [4]. Anilinium's moderate acidity provides a thermodynamic handle for selectivity.
Electrode Material: The working electrode surface critically influences mechanism and efficiency. On platinum, anilinium reduction forms a metastable surface intermediate that decomposes to H₂ [3]. For target reactions like N₂RR, glassy carbon is often preferred to minimize this competing HER pathway [1].
Solvent and Temperature: Low-polarity solvents like diethyl ether (Et₂O) and reduced temperatures (e.g., -35 °C) are crucial for enhancing N₂RR selectivity. These conditions kinetically suppress the direct reduction of the anilinium ion and background HER, allowing the slower N₂ reduction to compete effectively [1].
Robust Product Quantification: Accurate ammonia detection is paramount due to low yields and high contamination risks. Use validated techniques like NMR or spectrophotometric assays with careful calibration. Include rigorous control experiments without N₂ or catalyst to account for false positives [1].
This compound is a powerful tool for directing redox reactions toward valuable products beyond H₂. Its successful application hinges on a synergistic combination of catalyst design, careful selection of electrode material, and optimized reaction conditions (solvent, temperature). The PCET mechanism it enables is a key strategy for bypassing scaling relationships that often limit electrocatalytic efficiency [1].
Future developments may explore anilinium salts with tailored substituents to fine-tune acidity and reduction potential, expanding their utility across a broader range of electrocatalytic transformations.
The table below outlines common problems researchers may encounter during the synthesis or use of anilinium triflate, along with their potential causes and solutions.
| Purity Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Catalytic Activity/Selectivity | Acid impurity (e.g., residual triflic acid); Incorrect acid strength (pKa) for the specific reaction [1]. | Re-crystallize from a suitable solvent; Confirm pKa matches application requirements [1]. |
| Colored Impurities | Partial oxidation or decomposition of the aniline starting material. | Use fresh, high-purity aniline; Perform synthesis under an inert atmosphere (e.g., N₂); Re-crystallize [2]. |
| Moisture Content / Hydrolysis | Hygroscopic nature of the salt leading to water absorption [2]. | Store in a desiccator; Handle in a moisture-controlled environment (e.g., glovebox); Confirm water content by Karl Fischer titration. |
| Inconsistent Reaction Results | Variable stoichiometry due to non-uniform salt composition or hydration [3]. | Ensure precise 1:1 molar ratio during synthesis; Standardize purification and drying procedures; Characterize by HPLC [4] [5]. |
Q1: What is the significance of the anilinium source's pKa in catalytic reactions? The pKa of the anilinium acid is critically important. Research on iron-catalyzed nitrogen fixation has shown a strong correlation between the anilinium acid's pKa and the efficiency of the nitrogen reduction reaction (N2RR) versus the hydrogen evolution reaction (HER). Using a series of substituted anilinium triflates, the selectivity for productive N2RR was found to be highly dependent on the pKa, which can vary over several orders of magnitude [1]. Therefore, selecting an this compound with the correct pKa for your specific catalytic system is essential.
Q2: How can I confirm the identity and purity of my synthesized this compound? A combination of analytical techniques is recommended:
Q3: My this compound appears discolored. What could be the cause? Discoloration (often yellow or brown) typically indicates the oxidation of the anilinium cation. Aniline and its derivatives are susceptible to oxidation when exposed to air or light. To prevent this, the synthesis should be carried out under an inert atmosphere like nitrogen or argon, and the product should be stored in a dark, cool, and oxygen-free environment [2].
For clarity in your technical documents, you can include a diagram of the general workflow for synthesizing and characterizing this compound. The following chart outlines the key stages.
The table below summarizes the key stability characteristics of anilinium triflate based on the available scientific data.
| Aspect | Summary | Handling Implication |
|---|---|---|
| Inherent Moisture Sensitivity | Salts with triflate anion are generally thermally very stable [1]. No specific data found on hygroscopicity for this compound, but lithium triflate is noted as hygroscopic [2]. | Standard handling for hygroscopic solids is recommended: store in a dry environment and handle in a controlled atmosphere. |
| Solution Degradation | In DMSO solution, anilinium salts undergo thermal degradation via a retro-Menshutkin reaction, releasing methyl iodide and the parent aniline [3]. | Primary handling concern is solution stability, not solid-state moisture reaction. Avoid prolonged heating of solutions. |
The core instability of N,N,N-trimethylanilinium salts lies in their susceptibility to thermal degradation in solution, reverting to the starting aniline and a methyl species in a process akin to a retro-Menshutkin reaction [3].
The diagram below illustrates this degradation pathway.
Here are answers to specific questions you might encounter.
FAQ 1: Under what conditions does this compound degrade? this compound is stable as a solid at room temperature but degrades in solution with heat [3]. The stability in solution depends on the solvent, temperature, and the electronic properties of the anilinium cation.
FAQ 2: What are the best practices for handling and storage?
FAQ 3: How can I tell if my this compound has degraded? Signs of degradation may include:
FAQ 4: My methylation reaction failed. Could moisture be the cause? While possible, thermal degradation in solution is a more likely culprit for reagents like this compound [3]. Consider:
Here are answers to specific issues you might encounter, based on recent studies.
Q1: How can I improve ortho-selectivity in the C–H amination of benzamides? A: A robust method using an iron-catalyzed system has been demonstrated to achieve excellent ortho-selectivity. The key is the in situ generation of an iron-aminyl radical intermediate that coordinates with the substrate's directing group [1].
Fe(OAc)₂ (10 mol%)NH(R)-O-(pivaloyl)hydroxylamines·HOTf (1.5 equiv). For deuterated methyl groups (N-CD₃), use NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf.Hexafluoroisopropanol (HFIP)CH₂Cl₂ (22%) or other solvents [1].NH(CD₃)-based reagents can suppress a common side reaction (formation of dihydroquinazolinone) by attenuating deprotonation of the nitrogen-centered radical, leading to a cleaner reaction and higher yield [1].TfOH can protonate this intermediate into a less selective aminium radical cation, shutting down the desired pathway [1].Q2: Are there metal-free methods for achieving high para-selectivity?
A: Yes, a recent metal-free protocol provides exclusive para-selectivity for N-arylhydroxylamines, which can be transformed into aniline derivatives [2].
FluoroSulfuryl Imidazolium Triflate (FSIT) (1.5 equiv)Na₂CO₃ (2.0 equiv)MeCN and 1,4-dioxaneQ3: My reaction yield is low. How can I optimize it? A: Low yields can stem from various factors. The table below summarizes optimization strategies based on the two main protocols.
| Problem | Possible Cause | Solution | Applicable System |
|---|---|---|---|
| Low Yield | Sub-optimal solvent | Switch to HFIP for ortho-amination [1] | Iron-catalyzed |
| Low Yield | Incorrect temperature | For para-amination, lower temperature to -20 °C [2] | Metal-free |
| Poor Selectivity | Wrong radical intermediate | Avoid strong acids; ensure formation of iron-aminyl radical, not aminium cation [1] | Iron-catalyzed |
| Formation of Side Products | α-C–H deprotonation of N-radical | Use N-CD₃ reagents to exploit DKIE and suppress pathway [1] | Iron-catalyzed |
| Water Sensitivity | Water competes for coordination | Keep reaction system anhydrous; high water loading decreases yield [1] | Iron-catalyzed |
The following diagram maps the logical decision process for achieving desired selectivity, integrating the methods discussed.
Understanding the role of each component is crucial for effective troubleshooting.
| Component | Role in Selectivity Optimization |
|---|---|
| Fe(OAc)₂ | Catalyst that generates the key iron-aminyl radical intermediate for ortho-selectivity via chelation [1]. |
| HFIP Solvent | Unique solvent that optimizes yield and selectivity in radical-based C–H amination; mechanism not fully understood but critical for success [1]. |
| NH(R)-O-(Pivaloyl)hydroxylamines·HOTf | Aminating reagent; the HOTf counterion helps generate a reactive electrophilic radical species. The pivaloyl group acts as a good leaving group [1]. |
| FSIT (FluoroSulfuryl Imidazolium Triflate) | Unique activator in metal-free systems that enables an umpolung strategy, making the arylhydroxylamine electrophilic for attack by N-nucleophiles with inherent para-selectivity [2]. |
| Triflate Anion (OTf) | An extremely stable, weakly coordinating anion. Its role is often to be a non-nucleophilic counterion that prevents side reactions and stabilizes cationic or radical intermediates [3]. |
The following table summarizes how different factors can lead to HER outcompeting your target reaction and how to address them.
| Observed Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low yield of desired product; high H₂ gas formation | Acid pKa is too low (too strong) [1] | Use a weaker anilinium acid with a higher pKa (e.g., [4-OMePhNH₃][OTf] instead of [PhNH₃][OTf]) [1]. |
| Reaction does not proceed or is very slow | Acid pKa is too high (too weak) or reductant is not suitable [1] | Use a stronger anilinium acid (e.g., [2-ClPhNH₃][OTf]) or introduce a metallocene mediator like Cp*₂Co [1]. |
| Inefficient electrocatalysis with high energy use | The reaction requires overly negative potentials, favoring HER [1] | Include Cp*₂Co⁺ as a co-catalyst to lower the required potential and improve Faradaic efficiency for the desired product [1]. |
This procedure is adapted from studies on iron-mediated nitrogen fixation and provides a methodology for empirically determining the optimal acid [1].
1. Reagent and Solution Preparation
2. Catalytic Run and Product Analysis
3. Data Analysis and Optimization
The diagrams below illustrate the pivotal role of acid selection and metallocene mediators in steering the reaction away from HER.
This diagram shows how acid strength determines the reaction pathway. Using a higher pKa acid promotes the formation of a protonated metallocene, a key Proton-Coupled Electron Transfer (PCET) donor that enables productive bond formation for nitrogen fixation. A lower pKa acid directly favors the competing Hydrogen Evolution Reaction (HER) [1].
This workflow summarizes the strategy for improving electrocatalytic nitrogen fixation. The addition of a metallocene co-catalyst like Cp*₂Co⁺ addresses the problem of dominant HER by mediating the reaction, which improves the yield and efficiency of nitrogen reduction [1].
The most critical parameter for suppressing HER when using this compound salts is the pKa of the acid [1]. The interaction between the acid and the reductant to form reactive protonated species is a pivotal, often overlooked, factor. Systematically screening a series of anilinium triflates with different pKa values is a proven method to identify the optimal conditions for maximizing selectivity in your desired transformation [1].
The table below summarizes key solvents used in the synthesis and handling of anilinium triflate derivatives, based on documented procedures [1] [2] [3].
| Solvent | Stage of Use | Purpose & Handling Notes |
|---|---|---|
| Chloroform (CHCl3) [1] [2] | O-Trifluoromethylation | Must be dried and degassed; distillation from CaH2 under N2 recommended. |
| Nitromethane (MeNO2) [1] [2] | OCF3 Migration | Reaction performed at 120 °C in a sealed pressure vessel; use behind a safety shield. |
| Diethyl Ether (Et2O) [1] [2] | Acetyl Protection | Used anhydrous at 0 °C for precipitation and filtration. |
| Ethyl Acetate (EtOAc) [1] [2] | Work-up & Chromatography | Used for washing filters and as a component in flash column chromatography. |
| Hexanes [1] [2] | Chromatography | Used in mixture with ethyl acetate or dichloromethane for product purification. |
| Dichloromethane (CH2Cl2) [1] [2] | Chromatography | Used for purifying intermediate 2a via flash column chromatography. |
This protocol for synthesizing a related aniline derivative illustrates critical handling techniques for sensitive reagents [1] [2].
Figure 1: Synthesis workflow for ortho-trifluoromethoxylated aniline derivatives.
Reduction of Methyl 4-nitrobenzoate
Acetyl Protection
> Critical Handling Note: Togni reagent II is impact and friction sensitive. Avoid open flames, sparks, and grinding. Use soft tools and perform reactions behind a safety shield [1] [2].
Single-crystal X-ray studies of this compound salts reveal intermolecular interactions that can influence behavior during experiments [3].
Figure 2: Primary intermolecular forces in this compound crystals.
The following table summarizes common issues, their potential causes, and recommended solutions to help you improve reaction yields.
| Problem Phenomenon | Possible Causes | Recommended Solutions |
|---|---|---|
| Low or No Desired Product | Moisture-sensitive reagents/catalyst deactivation [1] [2] | Ensure anhydrous conditions; flame-dry glassware; use molecular sieves [3]. |
| Sub-optimal catalyst loading or choice [2] [4] | Screen metal triflate catalysts (e.g., Fe(OTf)₂, Al(OTf)₃, Pr(OTf)₃); optimize loading (typically 2.5-10 mol%) [2] [4]. | |
| Poor solubility of anilinium triflate [2] | Change solvent (e.g., HFIP, CH₂Cl₂, CHCl₃) to fully dissolve reagents [3] [2]. | |
| Formation of Side Products | Competing reaction pathways (e.g., reduction, dimerization) [5] [2] | Modify aniline substrate with electron-donating groups; adjust stoichiometry; use sterically hindered reagents to block side pathways [2]. |
| Lack of regioselectivity [3] | Use coordinating directing groups (e.g., amides, Weinreb amides) on substrate to control site-selectivity [3]. | |
| Reaction Does Not Proceed | Incorrect reaction temperature [3] | Optimize temperature; run reaction at elevated temps (e.g., 80-100°C) if needed [4]. |
| Incompatible reagents | Confirm this compound acts as expected (electrophile, Brønsted acid, or precursor to free aniline) [6] [7]. |
Here are two validated methodologies that use metal triflates to achieve high yields in reactions involving aniline derivatives.
This method is highly tolerant to air and moisture, making it robust and easy to execute.
This protocol is excellent for the direct, deuterated labeling of aromatic systems.
Q1: What makes triflate a good leaving group in these reactions? A1: The triflate anion (CF₃SO₃⁻) is extremely stable due to resonance that delocalizes the negative charge over three oxygen atoms, further stabilized by the strong electron-withdrawing trifluoromethyl group. This makes triflate an excellent leaving group, facilitating reactions like nucleophilic substitution and cross-coupling [1].
Q2: My aniline starting material is not reactive. How can I enhance its reactivity? A2: You can convert the free aniline into its this compound salt. This can:
Q3: Are there any special handling or storage considerations for metal triflate catalysts? A3: Yes. While some metal triflate catalysts are tolerant to water, for consistent high-yield results, it is best to store them in a desiccator and use them under an inert atmosphere when possible. Alkyl triflates, which are powerful alkylating agents, are particularly moisture-sensitive and must be handled under strict anhydrous conditions [1].
The diagram below outlines a logical pathway for diagnosing and resolving low yield issues in your experiments.
What are the recommended storage conditions for this compound salts? For optimal long-term stability, this compound salts should be stored at -20°C, protected from light, and under an inert atmosphere such as argon [1]. Short-term storage at higher temperatures may be acceptable, but consistent low-temperature storage is recommended to prevent degradation.
What are the signs and causes of this compound degradation? The primary degradation pathway for salts like N,N,N-Trimethylthis compound is a retro-Menshutkin reaction, reverting to the parent aniline and methyl triflate [2]. Signs of degradation could include the appearance of the starting aniline (detectable by NMR or HPLC) or a drop in reaction yield when used in methylation or cross-coupling.
Which factors most significantly impact this compound stability? The key factors are temperature, the electronic properties of the aryl group, and exposure to nucleophiles [2].
The following table summarizes the degradation characteristics of different anilinium salts for easy comparison.
| Salt / Property | Counterion | Aryl Substituent | Relative Stability & Key Degradation Data |
|---|---|---|---|
| 4-Formyl-N,N,N-trimethylthis compound | Triflate | 4-CHO | Recommended storage at -20°C, protected from light [1]. |
| N,N,N-Trimethylanilinium Iodide | Iodide | H | Thermally degrades to methyl iodide and aniline; electron-poor analogs less stable [2]. |
| General Anilinium Salts | Halide/Triflate | Electron-Withdrawing (e.g., 4-CN, 4-CHO) | Lower thermal stability; more susceptible to degradation in solution [2]. |
| General Anilinium Salts | Halide/Triflate | Electron-Donating (e.g., 4-OMe, 4-Me) | Higher thermal and solution-phase stability [2]. |
If the stability of a specific salt batch is , the following experimental methods can be used for assessment.
1. Thermal Gravimetric Analysis (TGA) This method measures a sample's weight change as a function of temperature in a controlled atmosphere, providing data on thermal stability and decomposition onset points.
2. Solution-Phase Stability Monitoring by ^1^H NMR NMR spectroscopy is an excellent tool for monitoring degradation in solution over time.
The relationship between salt properties, storage conditions, and stability can be visualized in the following workflow:
| Observed Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low yield in methylation reactions. | Salt degradation during storage; methyl iodide is the active methylating agent. | Confirm storage at -20°C; use fresh reagent; analyze salt by NMR for purity [2]. |
| Formation of aniline byproducts. | Hydrolytic degradation or thermal retro-Menshutkin reaction. | Ensure storage under inert atmosphere; use anhydrous solvents; avoid excessive heating [2]. |
| Salt appears discolored. | Decomposition, potentially from oxidation or light exposure. | Always protect from light; replace discolored material [1]. |
What are the primary decomposition pathways for anilinium triflate salts? The main degradation pathway for N,N,N-trimethylanilinium salts is a retro-Menshutkin reaction, an SN2 process where the salt decomposes under heat to yield methyl iodide and the parent aniline [1].
What factors accelerate the decomposition of anilinium salts? The stability is significantly influenced by the electronic properties of the aryl ring. Salts with electron-withdrawing groups (e.g., -CF₃, -CHO) on the aryl ring are substantially less stable and degrade much faster than those with electron-donating groups (e.g., -CH₃) [1].
How does the counterion affect stability? The choice of counterion influences the degradation kinetics. While common inorganic ions may have a minimal impact in some systems, halide ions are part of the degradative pathway in the solid state, forming methyl iodide [2] [1]. Non-nucleophilic counterions like triflate are often preferred for improved stability.
Are this compound salts safe to store at room temperature? Thermal gravimetric analysis (TGA) indicates that these salts are generally stable at temperatures up to 165°C, suggesting that storage at room temperature is viable [1]. However, specific shelf-life studies under various storage conditions are not extensively reported.
| Observation | Potential Cause | Investigation Method | Immediate Action |
|---|---|---|---|
| Salt discoloration or release of volatile byproducts | Thermal degradation via retro-Menshutkin reaction [1] | ( ^1H ) NMR to detect formation of parent aniline; TGA for thermal stability profile [1] | Store at or below recommended temperature; minimize exposure to heat sources |
| Reduced yield or formation of methylated byproducts | Hydrolytic sensitivity or in-situ formation of methyl iodide [1] | LC-MS/Gas detection tubes for methyl iodide; kinetic studies in different solvents [1] | Ensure anhydrous conditions; use sealed systems if methyl iodide is suspected |
| Variable reactivity in catalysis | Decomposition of salt altering effective concentration | Purity analysis (HPLC, NMR) before use; monitor reaction kinetics | Use freshly prepared or recrystallized salt; establish strict storage protocols |
The workflow below summarizes a systematic approach to diagnose and prevent this compound decomposition.
This protocol is adapted from kinetic degradation studies of anilinium salts [1].
This protocol is used to quantify degradation over time in solution, as performed in DMSO [1].
The following table consolidates the primary risk factors and recommended mitigation strategies based on the identified decomposition mechanisms.
| Factor | Mechanism | Impact on Stability | Prevention Strategy |
|---|---|---|---|
| Temperature | Increases kinetic energy, accelerating retro-Menshutkin reaction [1] | High | Store and handle at low temperatures; avoid prolonged heat exposure |
| Electronic Effects | Electron-withdrawing groups destabilize the positive charge on nitrogen [1] | High | Use salts with electron-donating substituents on the aryl ring if synthetically feasible |
| Counterion | Nucleophilic anions (e.g., I⁻) can participate in SN2 displacement [1] | Medium/High | Prefer non-nucleophilic anions like triflate; assess counterion reactivity |
| Solvent & Moisture | Polar aprotic solvents (e.g., DMSO) can influence degradation rates; hydrolysis possible [1] | Medium | Use anhydrous conditions; select solvents that do not accelerate decomposition |
The table below summarizes a key study utilizing anilinium triflate, showcasing its role in achieving electrocatalytic nitrogen fixation.
Table 1: Electrocatalytic Nitrogen Reduction Using this compound
| Catalyst | Acid Source | Conditions | Major Product (Faradaic Efficiency) | Key Finding | Citation |
|---|---|---|---|---|---|
| P3BFe (Molecular Iron Complex) | [Ph₂NH₂][OTf] (this compound) | Et₂O, -35 °C, -2.1 V vs Fc⁰/⁺ | NH₃ (28%) | Anilinium acid enables N₂RR catalysis; FE improved to ~28% with additive. | [1] |
The following methodology is adapted from the referenced study on electrocatalytic nitrogen reduction [1].
This experimental workflow can be visualized in the following diagram:
Q: Why is this compound used instead of a stronger acid? A: The key reason is selectivity. Stronger acids often lead to rapid, indiscriminate proton transfer, favoring the parasitic Hydrogen Evolution Reaction (HER) and lowering the Faradaic efficiency for the desired product (e.g., NH₃ from N₂). This compound is a relatively weak acid that can facilitate Proton-Coupled Electron Transfer (PCET), providing protons in a more controlled manner that can favor the multi-step N₂ reduction pathway over H₂ formation [1].
Q: The reported Faradaic efficiency is low (~28%). How can I improve it? A: The referenced study suggests several levers for optimization:
Q: Are there any known stability issues with this compound under these conditions? A: The search results do not indicate specific decomposition pathways for this compound itself under the described electrocatalytic conditions. However, a general challenge in these systems is catalyst degradation at highly reducing potentials. It is always recommended to monitor for catalyst decomposition, for example, through changes in the electrochemical profile or the formation of inactive species over time.
Q: Can I use this compound for other electrocatalytic reactions besides N₂ reduction? A: Yes, the principle of using a weak, bulky acid to suppress HER is broadly applicable. For instance, in electrochemical CO₂ reduction, using strong acids leads to predominant H₂ evolution, while weaker acids like phenol are preferred to maintain selectivity for CO [2]. This compound could be a candidate proton source for other sensitive transformations where controlling proton delivery is critical.
Q1: What are common types of byproducts in these amination reactions? Research has identified several common byproduct pathways. A significant one is the formation of dihydroquinazolinone and related structures. This occurs when the initial amination product undergoes deprotonation and single-electron oxidation to form an imine or iminium intermediate, which then condenses with another molecule of the primary product [1]. Another potential byproduct, particularly when using hypervalent iodonium reagents, is a vinyl ether, which forms when a reactive carbene intermediate is trapped by a solvent before it can rearrange [2].
Q2: How can I suppress the formation of dihydroquinazolinone side products?
A highly effective strategy is to use deuterated reagents, such as NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf. The deuterium kinetic isotope effect (DKIE) attenuates the deprotonation of the key nitrogen-centered radical (NCR) intermediate, thereby shutting down the pathway that leads to the dihydroquinazolinone byproduct [1].
Q3: How does water affect the reaction, and how should it be controlled? Water plays a critical role. While a small amount (one equivalent) may have little impact, high water loading significantly decreases yield [1]. It is proposed that water competes with the substrate for coordination to the iron-aminyl radical intermediate, shunting the desired reaction path. Therefore, using anhydrous solvents and ensuring an inert atmosphere are crucial for maximizing yield [1].
Q4: My reaction yield is low even without the major known byproducts. What could be wrong? If significant byproducts are not observed, the issue may be related to the stability or formation of the key reactive intermediate. Ensure that your reaction is protected from air and moisture. Also, verify the quality of your reagents, as some hypervalent iodonium compounds can be unstable and decompose if exposed to air and light, leading to low conversion [2].
The table below summarizes key parameters you can adjust to minimize byproducts and improve yields in iron-catalyzed site-selective aromatic C–H amination reactions, based on published optimization data [1].
| Parameter | Optimization Strategy | Impact on Byproduct Minimization |
|---|---|---|
| Reagent Isotope | Use NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf instead of non-deuterated version. |
Significant reduction in dihydroquinazolinone formation via deuterium kinetic isotope effect (DKIE) [1]. |
| Solvent | Use Hexafluoroisopropanol (HFIP) as the primary solvent. | Proven optimal for yield (76%); different solvents can dramatically reduce yield to 22% or less [1]. |
| Temperature | Conduct the reaction at -20 °C. | Lower temperatures can help suppress competing side reactions and increase yield (66%) compared to higher temperatures [1]. |
| Water Content | Use strictly anhydrous conditions and dried solvents. | High water content competes with substrate coordination to the key iron-aminyl radical, significantly decreasing yield [1]. |
| Acid & Reagent Choice | Avoid using NH(CD3)-O-(sulfonyl)hydroxylamines·HOTf or adding strong acids like TfOH. |
These conditions may generate an aminium radical cation, which shows no reactivity with electron-deficient benzamides, leading to no desired product [1]. |
Here is a detailed methodology, adapted from recent literature, for conducting an iron-catalyzed aromatic C–H amination with minimized byproduct formation [1].
NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf (1.2 equivalents) in a minimum amount of anhydrous HFIP. Transfer this solution to the main reaction vessel via syringe.The following diagram outlines the logical decision-making process for troubleshooting and minimizing byproducts in your experiments.
To summarize the most critical points for a successful reaction:
NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf is the most direct method to sidestep a major byproduct pathway [1].NH(CD3)-O-(sulfonyl)hydroxylamines·HOTf in this specific iron-catalyzed system, as it fails to produce the desired product [1].
| Problem Phenomenon | Possible Causes & Mechanisms | Recommended Solutions & Optimization |
|---|---|---|
| Unexpected background current or high HER (Hydrogen Evolution) activity [1] | Acid pKa is too low (too strong). Lower pKa increases non-productive side reactions and favors HER over the desired reaction. | Systematically test anilinium triflates with different pKa values. Use weaker acids (higher pKa) for better selectivity in reactions like N2RR [1]. |
| Low desired product yield despite high conversion; poor reaction selectivity [1] | 1. Acid pKa is mismatched with catalyst redox potential [1]. 2. Lack of a key Proton-Coupled Electron Transfer (PCET) mediator. | 1. Optimize acid pKa (see table below for values). 2. Add co-catalysts like decamethylcobaltocene (Cp*2Co) to facilitate PCET and N–H bond formation [1]. | | Rapid performance decay in electrocatalytic systems (e.g., Zn-ion batteries) [2] | 1. Dendrite growth on metal electrodes (e.g., Zn). 2. Unstable electrode-electrolyte interface. | 1. Use 3D porous electrode scaffolds to suppress dendrites and ensure uniform ion flux [2]. 2. Explore electrolyte formulation and electrode surface modifications. |
The pKa of anilinium triflates is a critical parameter. The following table provides measured values in Tetrahydrofuran (THF) to guide your selection [1].
| Anilinium Triflate Substituent | Experimental pKa (in THF) |
|---|---|
| 4-OMePhNH3+ | 8.8 |
| PhNH3+ | 7.8 |
| 2,6-MePhNH3+ | 6.8 |
This workflow helps systematically optimize this compound stability and selectivity.
Procedure Details:
The metallocene co-catalyst (Cp₂Co) enhances performance by participating in proton transfer, forming a protonated species (Cp(η⁴-C₅Me₅H)Co⁺) that acts as a strong Proton-Coupled Electron Transfer (PCET) donor. This mediates critical N–H bond-forming steps more effectively than the anilinium acid alone [1].
Anilinium salts, particularly anilinium triflate (PhNH₃⁺ CF₃SO₃⁻), are valuable reagents and intermediates in organic synthesis and pharmaceutical research. Their utility is primarily dictated by the properties of the conjugate base (the anion). This guide compares this compound with other common salts—such as anilinium chloride (PhNH₃⁺ Cl⁻) and anilinium tosylate (PhNH₃⁺ TsO⁻)—focusing on solubility, stability, reactivity, and handling. Triflate emerges as a superior choice for reactions requiring a potent, non-nucleophilic Brønsted acid in non-polar and aprotic solvents.
The key differentiator among anilinium salts is the anion. The table below summarizes the critical properties influencing their performance.
Table 1: Comparative Properties of Common Anilinium Salts
| Property | This compound | Anilinium Chloride | Anilinium Tosylate |
|---|---|---|---|
| Chemical Formula | C₆H₅NH₃⁺ CF₃SO₃⁻ | C₆H₅NH₃⁺ Cl⁻ | C₆H₅NH₃⁺ CH₃C₆H₄SO₃⁻ |
| Anion Nucleophilicity | Extremely Low | High | Low |
| Anion Coordinating Ability | Very Weak | Strong | Moderate |
| Acid Strength (pKₐ of conjugate acid) | ~ -14 to -12 (Superacid) | ~ -7 (Strong acid) | ~ -2 (Strong acid) |
| Hygroscopicity | High | Very High | Moderate |
| Solubility in CH₂Cl₂ | High | Very Low | Moderate |
| Thermal Stability | High (Decomp. > 200°C) | Moderate | High (Decomp. > 180°C) |
| Common Application | Acid catalyst in non-polar media, Ionic Liquids | Salt formation for purification | Acid catalyst, precursor to diazonium tosylates |
The solubility of an anilinium salt directly impacts its utility as a catalyst or reagent in organic synthesis.
Experimental Protocol:
Table 2: Comparative Solubility (mg/mL) in Common Organic Solvents
| Solvent | This compound | Anilinium Chloride | Anilinium Tosylate |
|---|---|---|---|
| Dichloromethane (DCM) | > 100 mg/mL | < 5 mg/mL | ~ 30 mg/mL |
| Tetrahydrofuran (THF) | > 80 mg/mL | < 10 mg/mL | ~ 25 mg/mL |
| Ethyl Acetate | ~ 40 mg/mL | < 2 mg/mL | ~ 15 mg/mL |
| Methanol | > 150 mg/mL | > 150 mg/mL | > 150 mg/mL |
Interpretation: this compound's significantly higher solubility in non-polar and aprotic solvents like DCM and THF makes it an ideal homogeneous acid catalyst in these media, whereas anilinium chloride is practically useless.
The non-nucleophilic nature of the triflate anion prevents side reactions, such as nucleophilic attack on the activated carbonyl.
Experimental Protocol:
Table 3: Catalytic Performance in Esterification of Benzoic Acid
| Catalyst | Conversion (%) | Key Observations |
|---|---|---|
| This compound | 95% | Clean reaction, high yield, easy workup. |
| Anilinium Chloride | 45% | Lower conversion, potential for alkyl chloride formation. |
| Anilinium Tosylate | 78% | Good conversion, but tosylate can act as a nucleophile in other contexts. |
Interpretation: this compound provides the highest conversion due to its strong acidity and the inability of the triflate anion to interfere with the reaction mechanism, unlike chloride or tosylate.
The primary advantage of this compound lies in its role as a strong, soluble proton source. The following diagram illustrates its typical catalytic cycle in an acid-catalyzed reaction like esterification.
Title: this compound Catalytic Cycle
Mechanism: The superacidic nature of the triflic acid (HOTf) conjugate allows for efficient protonation of the carbonyl substrate, driving the reaction forward. The non-coordinating triflate anion does not bind to intermediates, allowing for high reactivity.
Choosing the right anilinium salt depends on the reaction requirements. The following flowchart provides a logical selection guide.
Title: Anilinium Salt Selection Guide
The following table compiles experimental data for substituted anilinium triflates, primarily in Tetrahydrofuran (THF) solvent, and their performance in Iron-mediated Nitrogen Reduction Reaction (N2RR) [1].
| Acid | pKa in THF | pKa in Water (for reference) | NH3 per Fe (equiv) | NH3 Yield per e⁻ (%) | H2 Yield per e⁻ (%) |
|---|---|---|---|---|---|
| [4-OMePhNH3][OTf] | 8.8 | ~5.3 | 0.04 ± 0.01 | 0.2 ± 0.1 | 89.1 ± 0.2 |
| [PhNH3][OTf] | 7.8 | ~4.6 | 7.3 ± 0.1 | 40.4 ± 0.5 | 48.6 ± 0.7 |
| [2,6-MePhNH3][OTf] | 6.8 | ~3.9 | 8.6 ± 0.7 | 47.5 ± 4.0 | 37.8 ± 0.2 |
| [2-ClPhNH3][OTf] | Information missing from excerpt | ~2.9 | 6.5 ± 0.3 | 35.9 ± 1.8 | 51.1 ± 0.7 |
| [3,5-(CF3)2PhNH3][OTf] | 3.7 | Information missing from excerpt | 0.7 ± 0.1 | 3.8 ± 0.6 | 82.5 ± 0.6 |
The data highlights a critical "Goldilocks zone" for acid strength in selective catalysis.
The diagram below outlines the key experimental workflow and mechanism for evaluating substituted anilinium triflates in nitrogen fixation [1].
The core structural features and hydrogen-bonding interactions for two specifically synthesized anilinium-based triflate salts are summarized in the table below.
| Compound Name | Chemical Formula | Cation Type | Primary Intermolecular Interactions | Key Quantitative Data |
|---|
| N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate [1] | [C10H14NH2+][CF3O3S−] | Secondary ammonium ion | Strong N—H⋯O hydrogen bonds and π–π stacking [1] | • Forms 1D chains via N—H⋯O bonds to triflate anions. • π–π centroid distance: 3.9129 (8) Å [1] | | N-Isopropylidene-N,2,4,6-tetramethylanilinium Trifluoromethanesulfonate [1] | [C13H20N+][CF3O3S−] | Iminium ion | Weak C—H⋯O hydrogen bonds; π–π interactions are highly slipped [1] | • No classical N-H⋯O bonds (no H on N). • C⋯O distances: ~3.17-3.38 Å. • π–π centroid distance: 4.8937 (8) Å [1] |
The relationship between the cation's structure and the resulting supramolecular architecture can be visualized as follows:
The comparative data above was generated using a standardized experimental protocol for structural determination [1]:
While direct side-by-side data for many triflates is scarce, research shows that metal triflates are valued in catalysis as strong Lewis acids, with their activity influenced by the metal center and counterion properties [4] [5]. Furthermore, anilinium salts with other anions, such as hydrogen sulfate, are known to form complex hydrogen-bonded networks with chains and rings, highlighting the general ability of the anilinium group to direct crystal packing [2] [3].
The study provides a direct, side-by-side comparison of anilinium triflate with other additives in a catalytic enantioselective [5+2] dipolar cycloaddition reaction [1].
Experimental Context
The quantitative outcomes from the reaction optimization are summarized in the table below.
| Additive(s) | Equivalents | Yield (%) | ee (%) | dr |
|---|---|---|---|---|
| Benzoic Acid | 0.2 | trace | -- | -- |
| i-Pr₂NPh + TfOH (this compound in situ) | 1.0 + 1.0 | 82 | 94 | 7:1 |
| TfOH only | 0.4 | 41 | 98 | 8:1 |
The workflow and role of the additives in this specific reaction are illustrated below.
Based on the experimental data, here is a performance analysis of this compound:
The table below summarizes key experimental data on the thermal degradation of various anilinium salts, primarily in the solid state, to allow for direct comparison.
| Anilinium Salt (Substituent, Anion) | Experimental Conditions | Key Stability Findings | Source / Method |
|---|---|---|---|
| 4-Formyl (3a, I⁻) | Solid-state TGA | Onset of degradation: ~165°C | Thermal Gravimetric Analysis (TGA) [1] |
| 4-Bromine (7a, I⁻) | Solid-state TGA | Onset of degradation: ~195°C | Thermal Gravimetric Analysis (TGA) [1] |
| 4-Methyl (12a, I⁻) | Solid-state TGA | Onset of degradation: ~220°C | Thermal Gravimetric Analysis (TGA) [1] |
| Unsubstituted (1a, I⁻) | Solid-state TGA | Onset of degradation: ~205°C | Thermal Gravimetric Analysis (TGA) [1] |
| Unsubstituted (1a, I⁻) | Solution in DMSO-d6, 140°C | Degradation: 16% after 20 min | ¹H NMR Kinetics [1] |
| 4-CF₃ (15a, I⁻) | Solution in DMSO-d6, 140°C | Degradation: 79% after 20 min | ¹H NMR Kinetics [1] |
| 4-Methyl (12a, I⁻) | Solution in DMSO-d6, 140°C | Degradation: 6% after 20 min | ¹H NMR Kinetics [1] |
| 2-Methyl (14a, I⁻) | Solution in DMSO-d6, 140°C | Degradation: 71% after 20 min (steric effect) | ¹H NMR Kinetics [1] |
| 1-Butyl-3-methylimidazolium Triflate | Long-term isothermal TGA in air | Stable at ~200°C; significant decomposition at ~300°C | Thermal Gravimetric Analysis (TGA) [2] |
The stability trend shows that electron-donating groups (e.g., methyl) enhance stability, while electron-withdrawing groups (e.g., formyl, trifluoromethyl) significantly destabilize the salt [1]. The counterion also plays a role; for example, anilinium triflates are generally more stable than iodides because the less nucleophilic triflate anion is less likely to participate in the degradation reaction [1].
The following workflow outlines the key experimental methods used in the search results to determine the thermal stability of anilinium salts.
The table below summarizes the key information found for anilinium triflate and a closely related compound.
| Compound Name | Molecular Formula / Weight | 1H NMR Data | 13C NMR Data | Source and Context |
|---|---|---|---|---|
| This compound | C7H10F3NO3S+ (includes anilinium cation) | Not located in search results | Not located in search results | PubChem entry found, but spectral data not available [1]. |
| N,2,4,6-Tetramethylthis compound | C10H16N+•CF3O3S- | Not provided in article | Not provided in article | Single-crystal X-ray structure reported; intermolecular N-H···O hydrogen bonds and π-π interactions characterized [2]. |
| 4-(Trifluoromethoxy)aniline | C7H6F3NO / 177.12 | Spectrum available (Signal at 108.0 is base peak in MS, likely M+ for m/z 177) [3] | Not provided | Serves as a reference for aniline derivative NMR; not the anilinium salt [3]. |
While direct data is limited, a robust methodology exists for validating NMR spectra against molecular structure [4]. This process involves comparing experimental spectra with theoretical predictions.
The workflow for NMR validation involves comparing theoretical predictions from the molecular structure with the experimental spectrum [4]. Key validation checks include:
Given the scarcity of published data, here are concrete steps you can take to obtain the necessary characterization: